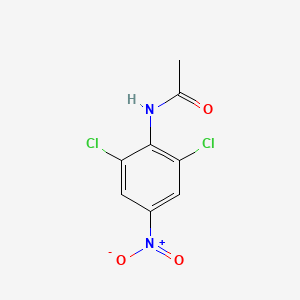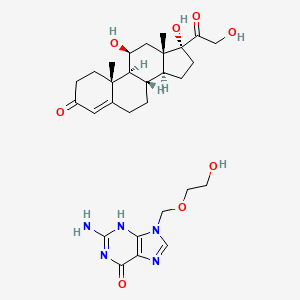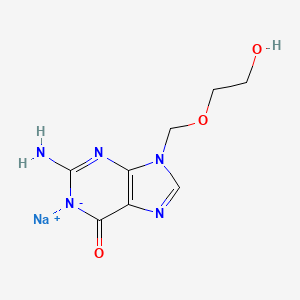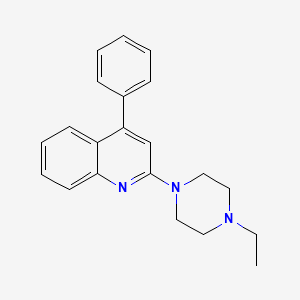
(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
説明
“(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile” is a chemical compound with the molecular formula C17H10N2O5. It is used for research and development purposes . This compound is also known as AGL 2263 and is an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R).
科学的研究の応用
Insulin Receptor Inhibition
AGL-2263 is known to be an inhibitor of the insulin receptor (IR) and the insulin-like growth factor (IGF) receptor . This means it can block the action of insulin and IGF, which are important hormones that regulate various biological processes, including glucose metabolism and cell growth .
IGF-1 Receptor Inhibition
In addition to inhibiting the insulin receptor, AGL-2263 also inhibits the insulin-like growth factor-1 receptor (IGF-1R) . IGF-1R plays a crucial role in cell growth and development. Therefore, inhibiting IGF-1R can have significant implications in the treatment of diseases like cancer .
ATP-independent Mechanism
Unlike many other inhibitors, AGL-2263 inhibits IR and IGF-1R in an ATP-independent manner . This unique mechanism of action could potentially offer advantages over other inhibitors that rely on ATP competition .
Cancer Research
AGL-2263 has been used in cancer research, particularly in the study of prostate and breast cancer cells . It has been shown to inhibit colony formation of PC3 and LNCaP prostate and MCF-7 and MDA-MB-468 breast cancer cells in soft agar .
Phosphorylation Inhibition
AGL-2263 has been shown to inhibit the phosphorylation of the downstream elements IRS-1, PKB, and ERK2 . These elements play key roles in the insulin signaling pathway, and their inhibition can disrupt the pathway, potentially leading to therapeutic effects .
Potential Therapeutic Applications
Given its ability to inhibit key receptors and signaling pathways, AGL-2263 has potential therapeutic applications in various diseases, including diabetes and cancer . However, more research is needed to fully understand its mechanisms and potential side effects .
作用機序
Target of Action
AGL-2263 primarily targets the Insulin Receptor (IR) and the Insulin-like Growth Factor (IGF) receptor . These receptors play crucial roles in regulating cellular growth, metabolism, and survival.
Mode of Action
AGL-2263 acts as a substrate-competitive inhibitor of the IR and IGF-IR .
Biochemical Pathways
Upon inhibition of IR and IGF-IR by AGL-2263, the downstream signaling pathways are affected. Specifically, it has been shown to prevent IGF-1-induced cellular IGF-IR autophosphorylation . This inhibition disrupts the activation of key signaling molecules such as AKT and ERK1/2 , which are involved in cell survival and proliferation.
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of IR and IGF-IR by AGL-2263 leads to a decrease in the phosphorylation of downstream signaling molecules like AKT and ERK1/2 . This can result in reduced cell proliferation and survival, as these pathways are critical for these processes. In fact, AGL-2263 has been shown to effectively block the formation of colonies in soft agar by breast and prostate cancer cells .
特性
IUPAC Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5/c18-8-11(16(22)10-2-3-13(20)14(21)7-10)5-9-1-4-15-12(6-9)19-17(23)24-15/h1-7,20-21H,(H,19,23)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRBTCJEYEDIY-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
